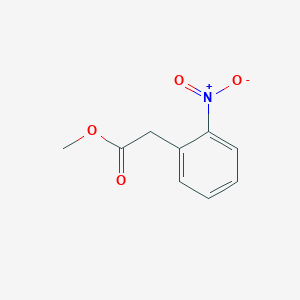

Methyl 2-(2-nitrophenyl)acetate

Übersicht

Beschreibung

Methyl 2-(2-nitrophenyl)acetate is an organic compound with the molecular formula C9H9NO4. It is a nitroaromatic ester, characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to an acetate group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 2-(2-nitrophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-nitrophenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 2-(2-nitrophenyl)acetate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-nitrophenylacetic acid and methanol.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed:

Reduction: 2-Aminophenylacetic acid.

Substitution: Various substituted phenylacetic acid derivatives.

Hydrolysis: 2-Nitrophenylacetic acid.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Methyl 2-(2-nitrophenyl)acetate is recognized as a key building block in organic synthesis. Its structure allows for the efficient creation of complex organic molecules. The nitrophenyl group provides sites for further chemical modifications, making it a valuable intermediate in synthesizing various compounds.

Case Study: Synthesis of Aminophenyl Derivatives

A notable application involves the hydrogenation of this compound to produce methyl 2-aminophenylacetate. This transformation showcases the compound's utility in generating amine derivatives, which are crucial in pharmaceuticals and agrochemicals. The reaction conditions typically involve palladium on carbon as a catalyst under hydrogen atmosphere, yielding high conversion rates .

Pharmaceutical Development

In pharmaceutical research, this compound serves as an important intermediate for developing new drugs. Its derivatives have been investigated for their potential as inhibitors of key biological pathways.

Example: PqsD Inhibitors

Research has identified that derivatives based on the (2-nitrophenyl)methanol scaffold, including those derived from this compound, exhibit promising activity against Pseudomonas aeruginosa by inhibiting the PqsD enzyme involved in virulence factor production. These compounds demonstrated anti-biofilm activity, suggesting their potential in treating infections caused by this pathogen .

Analytical Chemistry

This compound is also utilized as a standard compound in analytical chemistry. Its well-defined structure allows for accurate calibration in various analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Application: Standardization in HPLC

In HPLC analysis, this compound serves as a reference standard to quantify other compounds within complex mixtures. This application is critical for ensuring the accuracy and reliability of analytical results across diverse chemical analyses .

Material Science

The compound finds applications in material science, particularly in developing specialty chemicals and innovative materials such as coatings and adhesives. Its unique chemical properties contribute to enhanced performance characteristics in these applications.

Development of Specialty Coatings

Research indicates that incorporating this compound into polymer formulations can improve adhesion properties and durability, making it suitable for high-performance coatings used in various industrial applications .

Environmental Studies

This compound is employed in environmental studies aimed at assessing the impact of chemical processes on ecosystems. Its behavior and degradation pathways are investigated to understand its environmental fate.

Study: Degradation Pathways

Studies have shown that the degradation of this compound under various environmental conditions can provide insights into its persistence and potential ecological effects. Such research is essential for evaluating the safety and environmental impact of chemicals used in industry .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for complex organic molecules; used to synthesize aminophenyl derivatives |

| Pharmaceutical Development | Intermediate for drug development; potential inhibitors of bacterial enzymes |

| Analytical Chemistry | Standard compound for calibration in HPLC and GC analyses |

| Material Science | Enhances properties of coatings and adhesives; used in specialty chemical formulations |

| Environmental Studies | Investigates degradation pathways to assess environmental impact |

Wirkmechanismus

The mechanism of action of methyl 2-(2-nitrophenyl)acetate largely depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the catalyst. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol .

Vergleich Mit ähnlichen Verbindungen

Methyl 2-(4-nitrophenyl)acetate: Similar structure but with the nitro group in the para position.

Ethyl 2-(2-nitrophenyl)acetate: Similar structure but with an ethyl ester instead of a methyl ester.

Methyl 2-(2-aminophenyl)acetate: Similar structure but with an amino group instead of a nitro group.

Uniqueness: Methyl 2-(2-nitrophenyl)acetate is unique due to the ortho position of the nitro group, which can influence the reactivity and steric interactions in chemical reactions. This positional difference can lead to variations in reaction pathways and product distributions compared to its para or meta counterparts .

Biologische Aktivität

Methyl 2-(2-nitrophenyl)acetate (C9H9NO4) is a nitroaromatic compound characterized by a nitro group attached to a phenyl ring, which is further connected to an acetate group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its unique biological activities and potential applications.

Chemical Structure and Properties

This compound features a molecular structure that includes:

- Nitro Group : Enhances reactivity and biological activity.

- Acetate Moiety : Facilitates esterification reactions and hydrolysis.

The compound's structure can be depicted as follows:

The biological activity of this compound is primarily influenced by its ability to undergo various chemical transformations, including reduction and hydrolysis. The nitro group can be reduced to an amino group, which may interact with biological targets such as enzymes and receptors. Additionally, the ester bond can be hydrolyzed under acidic or basic conditions, releasing 2-nitrophenylacetic acid and methanol, which may exhibit distinct biological properties.

Enzyme Inhibition Studies

Recent research has highlighted the potential of this compound as an inhibitor of specific enzymes. For instance, studies on derivatives of this compound have shown promising results in inhibiting PqsD, a key enzyme involved in the biosynthesis of signaling molecules in Pseudomonas aeruginosa. This inhibition can disrupt bacterial communication and biofilm formation, making it a potential candidate for anti-infective therapies .

Case Studies

- Inhibition of PqsD : A study evaluated the structure-activity relationship (SAR) of (2-nitrophenyl)methanol derivatives, revealing that modifications to the nitrophenyl moiety significantly enhanced inhibitory activity against PqsD. The most effective compounds displayed a strong binding affinity and anti-biofilm activity .

- Reduction Reactions : this compound was subjected to Bechamp reduction, leading to the formation of methyl 2-(2-aminophenyl)acetate. This transformation not only demonstrates the compound's reactivity but also suggests that its derivatives may possess different biological activities due to the introduction of amino groups .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl 2-(4-nitrophenyl)acetate | Nitro at para position | Different reactivity compared to ortho |

| Ethyl 2-(2-nitrophenyl)acetate | Ethyl ester | Similar biological pathways |

| Methyl 2-(2-aminophenyl)acetate | Amino group instead of nitro | Potentially different pharmacological effects |

Eigenschaften

IUPAC Name |

methyl 2-(2-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-14-9(11)6-7-4-2-3-5-8(7)10(12)13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWMFAAPTSMVULA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334360 | |

| Record name | methyl 2-(2-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30095-98-8 | |

| Record name | methyl 2-(2-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(2-nitrophenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why was Methyl 2-(2-nitrophenyl)acetate chosen as a substrate in this study?

A1: The study aimed to investigate the chemoselectivity and applicability of gold(I)-thiolate oligomers (AuSOs) as catalysts for the hydrogenation of nitroaromatics. this compound was chosen as a model substrate because it contains both a nitro group (-NO2) and an ester group (-COOCH3). This allowed the researchers to assess whether the AuSOs could selectively reduce the nitro group in the presence of the ester group. []

Q2: What were the results of using this compound with the AuSO catalysts?

A2: The AuSOs successfully catalyzed the NaBH4-mediated hydrogenation of this compound. The reaction showed high chemoselectivity, with the nitro group being reduced to an amine group (-NH2) while leaving the ester group intact. This demonstrated the AuSO catalysts' ability to perform selective reductions in complex molecules, highlighting their potential for broader applications in organic synthesis. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.